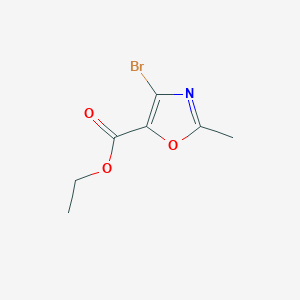

![molecular formula C8H12Cl2N4S B2711055 N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride CAS No. 1955530-13-8](/img/structure/B2711055.png)

N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

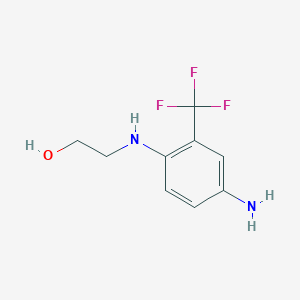

“N1-{Thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C8H12Cl2N4S . It is a structural analog of purines and is widely represented in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N1-{Thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride” is characterized by a thienopyrimidine scaffold, which is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . For example, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride has shown significant promise in the field of anticancer research. A study by Huang et al. (2020) synthesized a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrating marked inhibition against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer. This highlights the potential of thieno[2,3-d]pyrimidin derivatives in developing new anticancer therapies (Huang et al., 2020).

Heterocyclic Synthesis and Properties

In the context of heterocyclic chemistry, N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride is a valuable intermediate. Yin et al. (2022) explored the synthesis of thieno[2,3-d]pyrimidine derivatives, demonstrating the compound's utility in creating diverse heterocyclic structures. This is significant for the development of new materials and pharmaceuticals (Yin, Kim, & Song, 2022).

Crystal Structure and Computational Investigations

Altowyan et al. (2023) conducted a study on a novel hydrazone-containing thieno[2,3-d]pyrimidine, providing insights into the crystal structure and molecular interactions of related compounds. This research is crucial for understanding the physical and chemical properties of thieno[2,3-d]pyrimidin derivatives, which can be applied in various scientific fields (Altowyan et al., 2023).

Application in Polymer Science

Wang et al. (2008) explored the synthesis of new pyridine-containing polyimides using a derivative of N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride. This research is crucial for developing new materials with high thermal stability and potential applications in electronics and other high-tech industries (Wang et al., 2008).

Antibacterial Activity

Salahuddin et al. (2009) investigated novel thieno[2,3-d]pyrimidines for their antibacterial activity. This study highlights the potential of N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Salahuddin, Kakad, & Shantakumar, 2009).

Mecanismo De Acción

Direcciones Futuras

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds and are widely represented in medicinal chemistry . They have various biological activities and are structural analogs of purines . Therefore, they have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on developing more effective thienopyrimidine derivatives and exploring their potential applications in medicine .

Propiedades

IUPAC Name |

N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S.2ClH/c9-2-3-10-7-6-1-4-13-8(6)12-5-11-7;;/h1,4-5H,2-3,9H2,(H,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYMLCJJEGUWBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=NC(=C21)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)

![(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2710977.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)

![[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol](/img/structure/B2710983.png)

![1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2710984.png)

![3-(4-Bromophenyl)-6-((2-ethylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2710986.png)

![2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2710991.png)

![4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride](/img/structure/B2710992.png)

![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)